1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

Catalog No.
S936667
CAS No.
2092716-99-7
M.F
C7H6F4N2O2
M. Wt
226.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-...

CAS Number

2092716-99-7

Product Name

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid

IUPAC Name

2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Molecular Formula

C7H6F4N2O2

Molecular Weight

226.13 g/mol

InChI

InChI=1S/C7H6F4N2O2/c8-1-2-13-4(6(14)15)3-5(12-13)7(9,10)11/h3H,1-2H2,(H,14,15)

InChI Key

CYYRFPXNKNWVOI-UHFFFAOYSA-N

SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C(=O)O

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)CCF)C(=O)O

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid is a fluorinated organic compound characterized by a pyrazole ring with both fluoroethyl and trifluoromethyl substituents. Its molecular formula is C7H6F4N2O2C_7H_6F_4N_2O_2, and it has a molecular weight of approximately 210.13 g/mol. The presence of these fluorinated groups imparts unique chemical properties, enhancing its stability and reactivity compared to non-fluorinated analogs. This compound is notable for its potential applications in medicinal chemistry and agrochemicals, particularly due to its bioactivity and ability to interact with biological targets.

  • Oxidation: The carboxylic acid group can be oxidized to form carboxylate salts or esters. Common reagents for this transformation include potassium permanganate and chromium trioxide.
  • Reduction: The trifluoromethyl group may undergo reduction under specific conditions, potentially leading to the formation of less fluorinated derivatives.
  • Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions, which are facilitated by the presence of a base.
  • Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to generate esters.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid exhibits significant biological activity, particularly as an antimicrobial and anti-inflammatory agent. The fluorinated groups enhance its binding affinity to biological targets, which may include enzymes and receptors involved in various physiological processes. Studies have shown that compounds with similar structures often display improved pharmacokinetic properties, making them suitable candidates for drug development.

The synthesis of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
  • Introduction of the Trifluoromethyl Group: This step often employs trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
  • Addition of the Fluoroethyl Group: Fluoroethyl halides are used under appropriate conditions to introduce the fluoroethyl substituent.

Optimization of these methods is common in industrial settings to improve yield and reduce costs, often utilizing continuous flow reactors.

1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid has diverse applications across multiple fields:

  • Medicinal Chemistry: It is explored for potential use in drug development due to its bioactive properties and ability to modulate enzyme activity.
  • Agricultural Chemistry: Its antimicrobial properties make it a candidate for developing new agrochemicals aimed at pest control.
  • Material Science: The unique properties imparted by fluorination may lead to applications in specialty chemicals and advanced materials.

Interaction studies focus on understanding how 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid binds to biological targets. These studies typically involve assessing binding affinities with enzymes or receptors relevant to its proposed applications. Such research is crucial for optimizing the compound's efficacy and understanding its mechanism of action.

Several compounds exhibit structural similarities to 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-chloroethyl)-3-methyl-1H-pyrazole-5-carboxylic acidChlorine substituent instead of fluorineMay exhibit different reactivity patterns
1-(2-bromoethyl)-3-methyl-1H-pyrazole-5-carboxylic acidBromine substituentPotentially different biological activity
1-(2-iodoethyl)-3-methyl-1H-pyrazole-5-carboxylic acidIodine substituentLess stable than fluorinated counterparts
1-(2-fluoroethyl)-3-methyl-1H-pyrazole-4-carboxylic acidDifferent position for carboxyl groupPotentially different biological interactions

The uniqueness of 1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid lies in its combination of both fluoroethyl and trifluoromethyl groups, which enhances its stability and reactivity compared to similar compounds. This makes it a valuable candidate for specific applications in medicinal chemistry and agricultural science.

XLogP3

1.3

Dates

Last modified: 08-16-2023

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